(1S,2S)-ML-SI3 -

(1S,2S)-ML-SI3

Catalog Number: EVT-7780318
CAS Number:
Molecular Formula: C23H31N3O3S
Molecular Weight: 429.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(1S,2S)-ML-SI3 is synthesized from commercially available precursors through chiral pool synthesis methods. This compound belongs to a broader class of arylpiperazine derivatives, which are known for their diverse biological activities. The classification of (1S,2S)-ML-SI3 emphasizes its enantiomeric purity and stereochemistry, critical for its biological efficacy and specificity in targeting TRPML channels.

Synthesis Analysis

Methods and Technical Details

The synthesis process includes several key steps:

  • Formation of intermediates: Initial reactions yield intermediates that maintain the desired stereochemistry.
  • Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring minimal contamination from undesired enantiomers or diastereomers.
  • Characterization: The final compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of (1S,2S)-ML-SI3 can be described in terms of its stereochemistry and functional groups. The compound features a piperazine ring connected to an aryl group, with specific substituents that enhance its interaction with TRPML channels.

Key structural data include:

  • Molecular formula: C_xH_yN_zO_w (exact values depend on substituents)
  • Molecular weight: Determined through mass spectrometry.
  • Chirality centers: The compound has defined stereocenters at positions 1 and 2, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

(1S,2S)-ML-SI3 participates in various chemical reactions that can modify its structure or enhance its activity. Notably:

  • Binding interactions: The compound's ability to inhibit TRPML channels involves specific binding interactions with amino acid residues within the channel's pore.
  • Potential modifications: Chemical modifications can be explored to improve potency or selectivity against different TRPML isoforms.

The understanding of these reactions is crucial for optimizing the compound's pharmacological profile.

Mechanism of Action

Process and Data

The mechanism of action of (1S,2S)-ML-SI3 centers around its inhibition of TRPML channels. Upon binding to these channels:

  • Calcium signaling modulation: The compound alters calcium ion flow across cellular membranes, impacting various cellular processes such as autophagy and lysosomal trafficking.
  • Biological implications: Inhibition of TRPML channels has been linked to therapeutic effects in conditions like mucolipidosis and other lysosomal storage disorders.

Data supporting these mechanisms include electrophysiological studies demonstrating altered channel activity in the presence of (1S,2S)-ML-SI3 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(1S,2S)-ML-SI3 exhibits several notable physical and chemical properties:

  • Solubility: Solubility profiles in various solvents are essential for formulation development.
  • Stability: Stability under different pH conditions is evaluated to ensure efficacy during storage.
  • Melting point: The melting point provides insight into the purity and crystallinity of the compound.

Analyses using techniques like differential scanning calorimetry (DSC) can further elucidate thermal properties .

Applications

Scientific Uses

(1S,2S)-ML-SI3 has significant applications in scientific research:

  • Drug discovery: As a TRPML channel inhibitor, it serves as a lead compound for developing therapies targeting lysosomal storage diseases.
  • Biochemical studies: Researchers utilize this compound to explore calcium signaling pathways and lysosomal function in cellular models.

The ongoing research into (1S,2S)-ML-SI3 highlights its potential as a valuable tool in both therapeutic development and fundamental biological studies .

Mechanistic Basis of TRPML Channel Modulation by (1S,2S)-ML-SI3

TRPML Subfamily Overview: Physiological Roles in Lysosomal Calcium Homeostasis

The transient receptor potential mucolipin (TRPML) channel subfamily comprises three members—TRPML1, TRPML2, and TRPML3—that function as endolysosomal cation channels critical for maintaining cellular ion homeostasis and organelle integrity. These non-selective cation channels facilitate the transport of sodium, calcium, and other cations across endolysosomal membranes, thereby regulating vesicular trafficking, autophagy, and signal transduction [1] [6]. TRPML1 is ubiquitously expressed and primarily localized to late endosomes and lysosomes (LEL), where its activation by phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) triggers lysosomal calcium release. This calcium efflux is essential for multiple processes, including lysosomal fission/fusion events, autophagosome-lysosome fusion, and lipid trafficking [6] [8]. Mutations in TRPML1 cause mucolipidosis type IV (MLIV), a lysosomal storage disorder characterized by neurodegenerative pathology and impaired lysosomal exocytosis [6].

TRPML2 shows preferential expression in immune cells (lymphocytes, macrophages) and localizes to recycling endosomes (RE) and early endosomes. It participates in chemokine secretion, endosomal recycling, and innate immune responses to viral pathogens [1] [8]. TRPML3, found in specialized tissues like the inner ear and skin, regulates endocytosis and membrane trafficking. All three channels share ~40% sequence homology and form homotetrameric structures with six transmembrane helices (S1–S6), pore helices (PH1/PH2), and large luminal domains [1] [6]. Their activity is modulated by luminal pH, phosphoinositides, and synthetic ligands like ML-SA1 (agonist) and ML-SI3 (antagonist/agonist) [4] [5].

Table 1: Functional Characteristics of TRPML Channels

ChannelPrimary LocalizationKey Physiological RolesEndogenous ActivatorsPathological Associations
TRPML1Late endosomes/lysosomesAutophagy, lysosomal exocytosis, lipid transportPI(3,5)P₂Mucolipidosis type IV (MLIV)
TRPML2Recycling endosomes, early endosomesImmune function, chemokine release, viral clearancePI(3,5)P₂Rare K370Q variant linked to impaired viral clearance
TRPML3Early endosomes, plasma membraneHair cell development, endocytosisPI(3,5)P₂Varitint-waddler mouse phenotype (deafness, pigmentation defects)

Competitive Antagonism: Binding Dynamics at the ML-SA1 Agonist Site

(1S,2S)-ML-SI3 exerts isoform-specific effects on TRPML channels through competitive binding at a conserved hydrophobic pocket traditionally occupied by synthetic agonists like ML-SA1. Cryo-EM structures of TRPML1 bound to ML-SI3 reveal that the compound occupies the same intramembrane cavity as ML-SA1, located at the interface of the voltage-sensor-like domain (VSLD) and pore domain [4]. This cavity is formed by residues from the S5 helix, S6 helix, and pore helix 1 (PH1) of one subunit, along with the S6 helix of the adjacent subunit. Key interactions include:

  • Hydrophobic contacts: Phe505 (S6), Tyr507 (S6), and Leu422 (S5) form van der Waals interactions with the bicyclic ring of (1S,2S)-ML-SI3 [4].
  • Steric hindrance: The sulfonamide group of (1S,2S)-ML-SI3 extends deeper into the pore than ML-SA1, sterically blocking the π-α transition in the S6 helix required for channel opening [1] [4].
  • Allosteric effects: Binding stabilizes the S6 helix in a closed conformation, narrowing the lower gate (formed by Isoleucine 503 and Threonine 507) to a diameter of <6 Å, preventing cation permeation [4].

Notably, while ML-SA1 binding induces a conformational change that opens the lower gate (increasing the I503/T507 distance to >10 Å), ML-SI3 binding maintains the gate in a closed state identical to the apo structure. This competitive inhibition is reversible and concentration-dependent, as demonstrated by electrophysiological assays where ML-SI3 suppresses ML-SA1-evoked currents in TRPML1 (IC₅₀ = 5.9 μM) [5]. However, this antagonism is selective; PI(3,5)P₂-mediated activation remains unaffected, indicating distinct activation pathways for synthetic versus endogenous agonists [4].

Table 2: Structural and Functional Effects of Ligand Binding on TRPML1

LigandBinding SiteS6 Helix ConformationLower Gate Diameter (I503/T507)Channel State
Apo (ligand-free)Emptyπ-bulge~5.1–5.8 ÅClosed
ML-SA1 (agonist)S5/S6/PH1 interfaceα-helical (π-α transition)>10 ÅOpen
(1S,2S)-ML-SI3 (antagonist)S5/S6/PH1 interfaceπ-bulge (no transition)~5.8 ÅClosed
PI(3,5)P₂Mucolipin domain (IS1–IS3)Variable (pH-dependent)>8 ÅOpen

Differential Inhibition Profiles: TRPML1 vs. TRPML2/TRPML3 Selectivity

(1S,2S)-ML-SI3 exhibits a unique dual modulatory profile across the TRPML subfamily: it functions as a potent TRPML1 antagonist (IC₅₀ = 5.9 μM) while acting as an agonist for TRPML2 (EC₅₀ = 2.7 μM) and TRPML3 (EC₅₀ = 10.8 μM) [5]. This isoform selectivity arises from structural divergence in the S5–S6 ligand-binding pocket:

  • TRPML1 inhibition: The bulky cyclohexyl group of (1S,2S)-ML-SI3 clashes with Met481 and Leu485 in TRPML1’s S5 helix, stabilizing the closed state [4]. Mutagenesis studies show that substituting TRPML1’s S5 residues (e.g., L485V) with TRPML2-equivalent residues confers sensitivity to (1S,2S)-ML-SI3 activation [1].
  • TRPML2 activation: In TRPML2, (1S,2S)-ML-SI3 binds deeper within a more spacious hydrophobic pocket lined by smaller residues (e.g., Val432, Ala433). This binding induces a π-α transition in the S6 helix (residues 494–498), dilating the lower gate to >8 Å and enabling cation flux [1]. The TRPML2-specific activator ML2-SA1 shares this binding pose but requires PI(3,5)P2 for full efficacy [1].
  • TRPML3 activation: Though less potent, (1S,2S)-ML-SI3 activates TRPML3 by a similar mechanism, facilitated by a luminal pH >6.0 that relieves intrinsic channel inhibition [5] [8].

The stereospecificity of this modulation is critical: the (1R,2R)-ML-SI3 enantiomer inhibits all TRPMLs, while the racemic mixture exhibits mixed effects [1] [5]. This differential pharmacology enables selective probing of TRPML isoform functions—e.g., (1S,2S)-ML-SI3 enhances TRPML2-dependent viral trafficking in macrophages but blocks TRPML1-mediated autophagy [1] [8].

Dual Modulation Mechanisms: PI(3,5)P2-Independent vs. PI(4,5)P2-Dependent Signaling Interplay

The modulation of TRPML channels by (1S,2S)-ML-SI3 is intricately linked to phosphoinositide regulation, though with distinct dependencies:

  • PI(3,5)P2-independent antagonism in TRPML1: (1S,2S)-ML-SI3 inhibits ML-SA1-activated TRPML1 without affecting PI(3,5)P2-evoked currents [4]. Cryo-EM structures show that PI(3,5)P2 binds distally to the mucolipin domain (IS1–IS3), inducing global conformational changes that open the channel pore independently of the S5–S6 pocket [4] [6]. Thus, (1S,2S)-ML-SI3 only blocks synthetic agonist binding without disrupting endogenous lipid activation.
  • PI(3,5)P2-dependent activation in TRPML2: (1S,2S)-ML-SI3-mediated TRPML2 activation is potentiated by PI(3,5)P2. The lipid allosterically remodels the luminal domain, optimizing the pose of (1S,2S)-ML-SI3 in the binding pocket to stabilize the open state [1] [3]. Mutations disrupting PI(3,5)P2 binding (e.g., TRPML2ᴷ³⁷⁰ᵠ) abolish channel activation, confirming cooperativity between lipid and ligand [1].
  • Antagonism by PI(4,5)P2: Plasma membrane-enriched PI(4,5)P2 inhibits all TRPML channels by binding to the mucolipin domain and stabilizing a closed-pore conformation [3] [4]. (1S,2S)-ML-SI3’s effects are thus context-dependent: in recycling endosomes (low PI(4,5)P2), it robustly activates TRPML2, but at the plasma membrane, PI(4,5)P2 antagonizes this activation [3] [7].

This lipid-ligand interplay enables spatial regulation of TRPML activity. For example, during endosomal maturation, declining PI(4,5)P2 and rising PI(3,5)P2 levels amplify (1S,2S)-ML-SI3’s efficacy on TRPML2 in late compartments [3] [7].

Table 3: Phosphoinositide Interplay with (1S,2S)-ML-SI3 in TRPML Channels

PhosphoinositideEffect on ChannelInteraction SiteImpact on (1S,2S)-ML-SI3 Activity
PI(3,5)P₂TRPML1/2/3 activationMucolipin domain (IS1–IS3)No effect on TRPML1 inhibition; potentiates TRPML2/3 activation
PI(4,5)P₂TRPML1/2/3 inhibitionMucolipin domain (IS1–IS3)Reduces efficacy in plasma membrane-localized channels
PI(3,4)P₂TRPML1 inhibitionUndefinedAntagonizes (1S,2S)-ML-SI3-mediated TRPML2 activation

Properties

Product Name

(1S,2S)-ML-SI3

IUPAC Name

N-[(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide

Molecular Formula

C23H31N3O3S

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m0/s1

InChI Key

OVTXOMMQHRIKGL-SFTDATJTSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)[C@H]3CCCC[C@@H]3NS(=O)(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.